ICI-230487
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Overview
Description
ZM-230487 is a quinolin derivative known for its role as a 5-lipoxygenase inhibitor and leukotriene D4 receptor antagonist.
Chemical Reactions Analysis
ZM-230487 primarily acts as a nonredox type 5-lipoxygenase inhibitor. It undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s efficacy as a 5-lipoxygenase inhibitor is influenced by the presence of thiols and hydroperoxide levels.
Substitution: The introduction of functional groups to the quinoline core during synthesis involves substitution reactions.
Common reagents and conditions used in these reactions include glutathione, dithiothreitol, and hydroperoxide . The major products formed from these reactions are derivatives of ZM-230487 with modified functional groups.
Scientific Research Applications
Chemistry: As a 5-lipoxygenase inhibitor, it is used in research to study the inhibition of leukotriene synthesis.
Biology: The compound is used to investigate the role of 5-lipoxygenase in cellular processes and its impact on inflammation.
Medicine: ZM-230487 has been explored for its potential therapeutic applications in treating inflammatory diseases and osteoporosis.
Industry: While not widely used in industrial applications, its role as a 5-lipoxygenase inhibitor makes it a valuable tool in pharmaceutical research and development.
Mechanism of Action
ZM-230487 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes . The compound acts as a noncompetitive inhibitor at low hydroperoxide levels and as a competitive inhibitor under nonreducing conditions . The inhibition of 5-lipoxygenase leads to a decrease in leukotriene synthesis, which in turn reduces inflammation .
Comparison with Similar Compounds
ZM-230487 is compared with other 5-lipoxygenase inhibitors such as ZD 2138 and L-739,010 . These compounds share similar mechanisms of action but differ in their efficacy and response to oxidative conditions . Unlike ZM-230487, some inhibitors like BWA4C and MK-886 do not exhibit redox-dependent effects . This makes ZM-230487 unique in its response to thiols and hydroperoxide levels, which can influence its inhibitory potency .
Similar compounds include:
- ZD 2138
- L-739,010
- BWA4C
- MK-886
These compounds are also used as 5-lipoxygenase inhibitors but may have different pharmacological profiles and applications .
Properties
CAS No. |
155944-23-3 |
---|---|
Molecular Formula |
C24H26FNO4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-ethyl-6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]quinolin-2-one |
InChI |
InChI=1S/C24H26FNO4/c1-3-26-22-6-4-17(12-18(22)5-7-23(26)27)16-30-21-14-19(13-20(25)15-21)24(28-2)8-10-29-11-9-24/h4-7,12-15H,3,8-11,16H2,1-2H3 |
InChI Key |
ZROVOGSXAWNIQB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Appearance |
White to light yellow solid powder. |
155944-23-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-ethyl-6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-2-quinolone ICI 230487 ICI-230487 ZM 230487 ZM-230487 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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